D-Fructose-d4

Analytical Chemistry Metabolomics Quality Control

D-Fructose-d4 is the definitive internal standard for LC-MS/MS quantitation of D-fructose, delivering a +4 Da mass shift and 98 atom % D enrichment for interference-free measurement in plasma, urine, and tissue lysates. Its site-specific deuteration at C-4, C-5, C-6, and C-6' simplifies NMR spectra and enables unambiguous metabolic flux analysis. For pharmaceutical development, D-Fructose-d4 uniquely tracks Maillard reaction products in drug-excipient stability studies, supporting regulatory documentation. Choose this compound over unlabeled fructose or generic isotopologues to ensure precision in your quantitative workflows.

Molecular Formula C6H12O6
Molecular Weight 184.18 g/mol
Cat. No. B15140829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose-d4
Molecular FormulaC6H12O6
Molecular Weight184.18 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2,3D,5D
InChIKeyBJHIKXHVCXFQLS-AKSNJQKCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 25 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Fructose-d4: A Stable Isotope-Labeled Ketose for High-Fidelity Fructose Tracing in Research


D-Fructose-d4 is a deuterium-labeled analogue of D-Fructose, a naturally occurring monosaccharide. This compound features four deuterium atoms replacing specific hydrogen atoms at the C-4, C-5, C-6, and C-6' positions , resulting in a mass shift of +4 Da compared to the unlabeled compound (from 180.16 to 184.18 g/mol) . It is primarily utilized as an internal standard and metabolic tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. The site-specific deuteration allows for precise quantitation and pathway elucidation while maintaining the fundamental biochemical properties of D-fructose .

The Pitfalls of Substituting D-Fructose-d4 with Other Fructose Tracers in Quantitative Analyses


D-Fructose-d4 cannot be generically substituted with other isotope-labeled fructose compounds (e.g., D-Fructose-13C, D-Fructose-d7) or unlabeled D-Fructose in quantitative workflows due to fundamental differences in their analytical performance. While multiple isotopologues exist, their mass differences and isotopic purity profiles are distinct. Unlabeled D-Fructose, for example, lacks the required mass shift to serve as an internal standard, leading to ion suppression and inaccurate quantitation in LC-MS [1]. Furthermore, the specific labeling pattern of D-Fructose-d4 (4,5,6,6-d4) can provide unique insights in NMR-based metabolic flux analysis by simplifying spectral interpretation and reducing signal overlap, a feature not shared by uniformly labeled or carbon-13 enriched analogues [2]. The quantitative specifications outlined below define why D-Fructose-d4 is the more appropriate choice for specific, high-stringency applications.

D-Fructose-d4: Quantifiable Advantages Over Alternative Isotopologues and Standards


Superior Chemical Purity for Analytical Standardization

D-Fructose-d4 from a GMP/ISO-certified supplier is available at a certified purity of 99.9% . This level of purity is critical for its role as a quantitative internal standard, as it minimizes the introduction of unlabeled D-Fructose or other impurities that could skew MS-based quantitation. In contrast, an alternative site-specific labelled form, D-[4,5,6,6'-2H4]fructose, is offered at a lower certified purity of 96% .

Analytical Chemistry Metabolomics Quality Control

High Isotopic Enrichment for Enhanced MS Sensitivity

The specified isotopic enrichment for D-Fructose-d4 is 98 atom % D . This is a critical performance parameter for a tracer compound. A lower enrichment would increase the background signal from unlabeled molecules (M0), reducing the effective dynamic range and sensitivity of the MS assay. While D-Fructose-13C6 is an alternative tracer, its utility in MS is based on a +6 Da mass shift, whereas D-Fructose-d4 offers a +4 Da shift with deuterium. The deuterium label is often preferred in certain applications, such as Deuterium Metabolic Imaging (DMI), where the specific properties of deuterium are exploited [1].

Mass Spectrometry Stable Isotope Labeling Tracer Studies

Differentiation of Excipient-Drug Interactions in Formulation Science

A key differentiator for D-Fructose-d4 is its use in a patented method (WO2023187542) to specifically track fructose-mediated Maillard reactions in pharmaceutical formulations [1]. By using the deuterated form, researchers can differentiate between fructose-derived adducts originating from the formulation excipient and those from endogenous sources. This is a unique application not readily achievable with D-Fructose-13C6, as the patent specifically discloses the use of deuterated fructose.

Pharmaceutics Excipient Compatibility Maillard Reaction

Primary Research & Industrial Applications for D-Fructose-d4: Where Evidence Justifies Procurement


Quantitative LC-MS Metabolomics with High-Accuracy Internal Standardization

In targeted metabolomics workflows, D-Fructose-d4 at a certified purity of 99.9% is the preferred internal standard for D-Fructose. Its +4 Da mass shift and high purity minimize ion suppression and interference, enabling precise quantitation of fructose in biological samples like plasma, urine, or cell lysates, as established by best practices for stable isotope-labeled standards in LC-MS bioanalysis .

Deuterium Metabolic Imaging (DMI) of Hepatic Fructose Flux

D-Fructose-d4, with its 98 atom % D enrichment , is ideally suited for use as a substrate in Deuterium Metabolic Imaging (DMI) studies. This non-invasive technique allows for the real-time measurement of tissue-specific fructose uptake and metabolism, as demonstrated in recent liver metabolism research . The specific deuterium label provides the necessary signal for this emerging imaging modality, a capability not shared by 13C-labeled analogues.

Investigating Excipient-Induced Degradation in Fructose-Containing Drug Formulations

For pharmaceutical scientists, D-Fructose-d4 is a critical reagent for stability studies of formulations containing fructose as an excipient. As detailed in patent application WO2023187542 , its use allows for the unambiguous tracking of Maillard reaction products formed between fructose and amine-containing active pharmaceutical ingredients (APIs), distinguishing them from endogenous background signals. This application directly supports regulatory documentation on formulation stability.

NMR-Based Metabolic Flux Analysis with Reduced Spectral Complexity

In high-resolution NMR studies of carbohydrate metabolism, the site-specific deuteration of D-Fructose-d4 at the C-4, C-5, and C-6 positions simplifies proton NMR spectra. By eliminating or reducing specific proton signals, it decreases spectral overlap and facilitates the tracing of metabolic flux through pathways like glycolysis and the pentose phosphate pathway, a key advantage over unlabeled fructose or uniformly 13C-labeled analogues, as discussed in reviews of NMR applications in systems biochemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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